molecular formula C12H12 B14218353 2,4-Dimethylazulene CAS No. 556826-35-8

2,4-Dimethylazulene

Cat. No.: B14218353
CAS No.: 556826-35-8
M. Wt: 156.22 g/mol
InChI Key: RMUYNPJYBVUSOU-UHFFFAOYSA-N
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Description

2,4-Dimethylazulene is an aromatic hydrocarbon that belongs to the azulene family Azulenes are known for their deep blue color, which is quite unusual for small unsaturated aromatic compounds The unique structure of azulenes, including this compound, results from the fusion of cyclopentadiene and cycloheptatriene rings, forming a 10 π-electron system

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylazulene can be synthesized through several methods. One common approach involves the dehydrogenation and dehydration of bicyclic sesquiterpenoid alcohols found in natural oils. Another method includes the conversion of 4-isopropyltropolone to 3-acetyl-5-isopropyl-8-methyl-2H-cyclohepta[b]furan-2-one, followed by the application of azulene synthesis to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of azulene derivatives from natural sources such as essential oils. The process includes steam distillation, followed by chemical modifications to introduce the desired methyl groups .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylazulene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

    Substitution: Aluminum chloride (AlCl3) as a catalyst for Friedel-Crafts reactions

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Dihydro or tetrahydro derivatives

    Substitution: Alkylated or acylated azulenes

Scientific Research Applications

2,4-Dimethylazulene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex azulene derivatives, which are valuable in studying aromaticity and electronic properties.

    Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Medicine: Azulene compounds, including this compound, are explored for their potential in treating peptic ulcers, leukemia, and diabetes.

    Industry: Utilized in the development of optoelectronic devices due to their unique electronic properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethylazulene involves its interaction with various biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the biosynthesis of prostaglandins, mediators of inflammation . Additionally, the compound’s unique electronic structure allows it to interact with cellular membranes and proteins, exerting its effects through multiple pathways.

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethylazulene stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. Its deep blue color and stability make it a valuable compound for various applications, from scientific research to industrial uses.

Properties

CAS No.

556826-35-8

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

2,4-dimethylazulene

InChI

InChI=1S/C12H12/c1-9-7-11-6-4-3-5-10(2)12(11)8-9/h3-8H,1-2H3

InChI Key

RMUYNPJYBVUSOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C2C1=CC(=C2)C

Origin of Product

United States

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